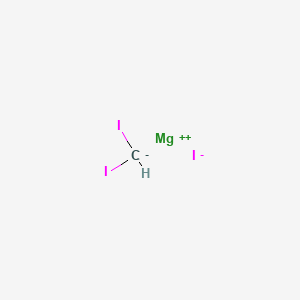
Magnesium iodide diiodomethanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium iodide diiodomethanide (1/1/1) is a chemical compound that combines magnesium iodide and diiodomethane in a 1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium iodide diiodomethanide can be synthesized through the reaction of magnesium iodide with diiodomethane. The reaction typically occurs in an anhydrous environment to prevent the formation of hydrates. One common method involves mixing powdered elemental iodine and magnesium metal in the presence of diiodomethane under anhydrous conditions, often using dry-diethyl ether as a solvent .
Industrial Production Methods
Industrial production of magnesium iodide diiodomethanide may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium iodide diiodomethanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and diiodomethane.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as potassium metal.
Substitution: Often carried out in the presence of solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and diiodomethane.
Substitution: Various halide or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Magnesium iodide diiodomethanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which magnesium iodide diiodomethanide exerts its effects involves the interaction of magnesium ions with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis, where it can catalyze reactions and stabilize intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium iodide: An inorganic compound with similar reactivity but lacks the diiodomethane component.
Magnesium bromide: Another halide of magnesium with different reactivity and applications.
Magnesium chloride: Commonly used in various industrial processes but has different chemical properties.
Uniqueness
Its ability to participate in both halide and organic reactions makes it a versatile reagent in chemical synthesis .
Propiedades
Número CAS |
143251-24-5 |
|---|---|
Fórmula molecular |
CHI3Mg |
Peso molecular |
418.04 g/mol |
Nombre IUPAC |
magnesium;diiodomethane;iodide |
InChI |
InChI=1S/CHI2.HI.Mg/c2-1-3;;/h1H;1H;/q-1;;+2/p-1 |
Clave InChI |
QSJHQAQTYYWINY-UHFFFAOYSA-M |
SMILES canónico |
[CH-](I)I.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


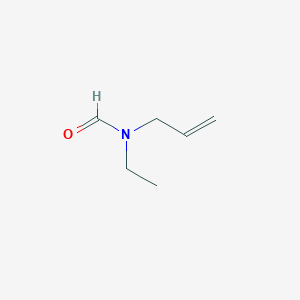
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
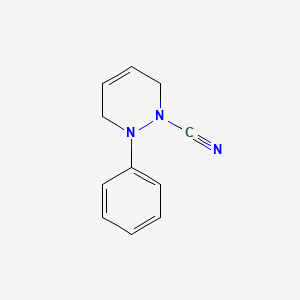
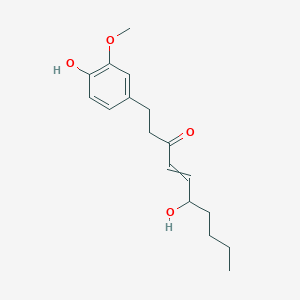
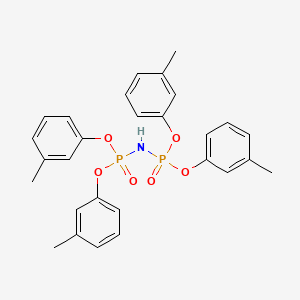
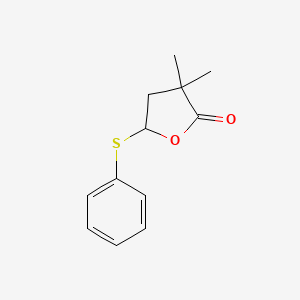
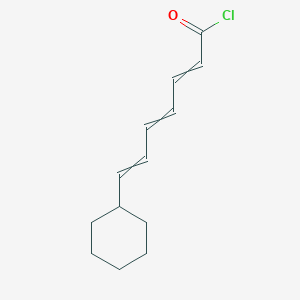
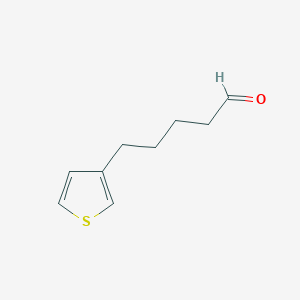
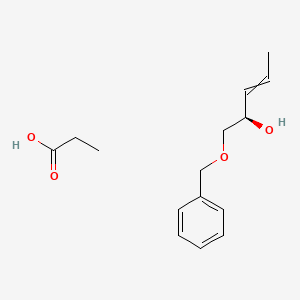
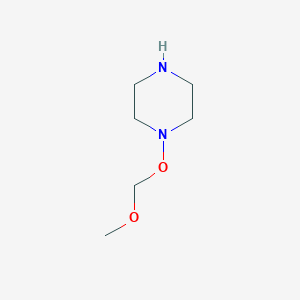
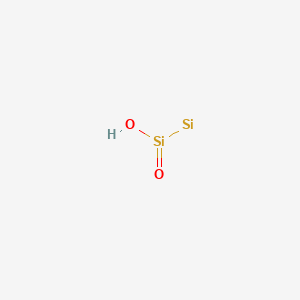
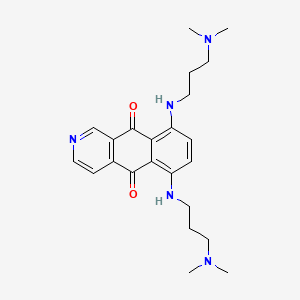

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
